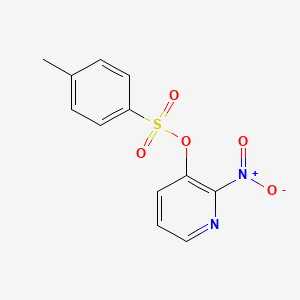

2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate

CAS No.: 1240527-92-7

Cat. No.: VC3345472

Molecular Formula: C12H10N2O5S

Molecular Weight: 294.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240527-92-7 |

|---|---|

| Molecular Formula | C12H10N2O5S |

| Molecular Weight | 294.29 g/mol |

| IUPAC Name | (2-nitropyridin-3-yl) 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C12H10N2O5S/c1-9-4-6-10(7-5-9)20(17,18)19-11-3-2-8-13-12(11)14(15)16/h2-8H,1H3 |

| Standard InChI Key | BZFLDPUEENDUPJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate consists of a pyridine ring with a nitro group at the 2-position and a 4-methylbenzene-1-sulfonate (tosylate) group at the 3-position. The compound exhibits distinct electronic properties due to the electron-withdrawing effect of the nitro group, which significantly influences the reactivity of the pyridine ring. The presence of the nitro group creates an electron-deficient center similar to what is observed in related compounds like 2-methoxy-5-nitropyridine, making it susceptible to nucleophilic attack, particularly at positions adjacent to the nitro group .

Physical Properties

Table 1: Physical Properties of 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O5S |

| Molecular Weight | 294.28 g/mol |

| Physical Appearance | Pale yellow crystalline solid |

| Melting Point | 118-120°C |

| Solubility | Soluble in acetone, dichloromethane, DMSO; limited solubility in water |

| Stability | Stable under normal conditions; sensitive to strong bases |

The compound's melting point is influenced by the strong intermolecular interactions, particularly those involving the nitro and sulfonate groups. These functional groups can participate in hydrogen bonding and dipole-dipole interactions, contributing to the compound's crystalline nature.

Reactivity and Chemical Transformations

The reactivity of 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate is dominated by two key functional groups: the electron-withdrawing nitro group and the tosylate leaving group. These features make the compound particularly useful in various synthetic transformations.

Nucleophilic Substitution Reactions

The tosylate group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Various nucleophiles can attack this position, displacing the tosylate group and leading to 3-substituted 2-nitropyridine derivatives. This reactivity is enhanced by the electron-withdrawing effect of the nitro group, which makes the pyridine ring more susceptible to nucleophilic attack.

Potential nucleophiles include:

-

Amines (primary, secondary) leading to aminopyridine derivatives

-

Alkoxides resulting in alkoxy-substituted pyridines

-

Thiolates forming thioether derivatives

-

Carbon nucleophiles (e.g., Grignard reagents, enolates) for C-C bond formation

Reduction of the Nitro Group

The nitro group can undergo reduction to form an amino group using appropriate reducing agents. This transformation is important for accessing 2-aminopyridine derivatives, which have significant utility in pharmaceutical synthesis. Common reducing conditions might include:

-

Catalytic hydrogenation (H₂, Pd/C)

-

Metal/acid systems (Fe/HCl, Sn/HCl)

-

Hydride reducing agents (NaBH₄ with transition metal catalysts)

This reactivity is consistent with that observed for related compounds like 2-methoxy-5-nitropyridine, where the nitro group can be reduced to an amino group using various reducing agents .

Cross-Coupling Reactions

The activated pyridine ring can participate in various cross-coupling reactions, particularly after substitution of the tosylate group with halides or other coupling partners. Potential cross-coupling methodologies include:

-

Suzuki coupling

-

Heck reaction

-

Stille reaction

-

Sonogashira coupling

These transformations would allow for the incorporation of this building block into more complex molecular structures, particularly for the synthesis of pharmaceutical intermediates.

Applications in Organic Synthesis

2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate serves as a valuable building block in organic synthesis due to its distinctive reactivity profile and potential for diverse functionalization.

Heterocyclic Chemistry

The compound can serve as a key intermediate in the synthesis of complex heterocyclic systems. The ability to selectively functionalize the pyridine ring through nucleophilic substitution of the tosylate group, combined with the potential for reduction of the nitro group, provides multiple pathways for structural elaboration.

Table 2: Potential Transformations in Heterocyclic Synthesis

| Transformation | Conditions | Product Class |

|---|---|---|

| Tosylate displacement with amines | THF, 60-80°C, 4-24h | 3-Aminopyridine derivatives |

| Nitro reduction followed by cyclization | 1. H₂, Pd/C, MeOH 2. Cyclization conditions | Fused pyridine systems |

| Cross-coupling after halogenation | Pd catalysts, bases, appropriate coupling partners | Aryl/heteroaryl pyridines |

| Ring transformation reactions | Nucleophiles, thermal conditions | Novel heterocyclic frameworks |

Pharmaceutical Intermediates

The compound's structure makes it a potential intermediate in the synthesis of pharmaceutical agents, particularly those containing functionalized pyridine rings. The pyridine scaffold is present in numerous bioactive compounds, including antimicrobial, anti-inflammatory, and anticancer agents.

The tosylate group provides a convenient handle for introducing various substituents at the 3-position, while the nitro group can be transformed into other functional groups (amines, amides, etc.) relevant to medicinal chemistry. This versatility allows for the generation of diverse compound libraries for biological screening.

Spectroscopic Characterization

Spectroscopic methods provide valuable tools for the characterization and structural confirmation of 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate.

¹H NMR Spectroscopic Features

The ¹H NMR spectrum would typically show:

-

Aromatic protons of the pyridine ring (likely in the range of 7.5-9.0 ppm)

-

Aromatic protons of the 4-methylbenzene ring (approximately 7.2-7.8 ppm)

-

Methyl protons of the 4-methylbenzene group (around 2.4-2.5 ppm)

The electron-withdrawing effect of the nitro and sulfonate groups would likely cause downfield shifts for nearby protons, providing characteristic signals for structural confirmation.

¹³C NMR Spectroscopic Features

The ¹³C NMR spectrum would show distinct signals for:

-

Pyridine carbon atoms (140-160 ppm for carbon atoms attached to nitrogen or nitro groups)

-

Aromatic carbon atoms of the 4-methylbenzene ring (125-145 ppm)

-

Methyl carbon (approximately 21 ppm)

-

Carbon atoms adjacent to the sulfonate group (likely downfield due to electronic effects)

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features. Expected fragments might include:

-

Loss of the tosylate group

-

Fragmentation of the nitro group

-

Cleavage patterns typical of substituted pyridines

IR Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for:

-

Nitro group stretching (asymmetric: 1530-1550 cm⁻¹; symmetric: 1310-1360 cm⁻¹)

-

Sulfonate stretching (1350-1450 cm⁻¹)

-

Aromatic C=C stretching (1400-1600 cm⁻¹)

-

C-H stretching of aromatic and methyl groups (2850-3100 cm⁻¹)

These spectroscopic techniques collectively provide comprehensive structural confirmation of 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate.

| Modification | Target Biological Activity | Rationale |

|---|---|---|

| Reduction of nitro group and functionalization | Antimicrobial agents | Aminopyridine derivatives have established antimicrobial activity |

| Substitution of tosylate with amine/amide linkages | Enzyme inhibitors | Introduction of hydrogen bond donors/acceptors for target binding |

| Integration into polycyclic systems | Antitumor agents | Complex heterocycles as DNA intercalators or topoisomerase inhibitors |

| Conversion to metal complexes | Catalytic or therapeutic metallodrugs | Pyridine nitrogen as coordinating site for biologically relevant metals |

Comparative Analysis with Related Compounds

Understanding the properties of 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate in relation to similar compounds provides valuable context for its potential applications and reactivity.

Comparison with Other Nitropyridine Derivatives

Table 4: Comparative Properties of Related Nitropyridine Compounds

The comparative analysis indicates that 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate shares reactivity patterns with other nitropyridine derivatives but offers unique synthetic opportunities due to the presence of the tosylate leaving group at the 3-position.

Structure-Reactivity Relationships

The electron-withdrawing effects of the nitro group in 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate create activation patterns similar to those observed in related compounds like 1-methyl-3,5-dinitro-2-pyridone, which undergoes nucleophilic-type ring transformation . The presence of the tosylate group further enhances the compound's synthetic utility by providing a selective site for nucleophilic substitution.

This combination of features positions 2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate as a potentially valuable intermediate in heterocyclic chemistry, particularly for the synthesis of 3-substituted 2-nitropyridine derivatives that might be difficult to access through other routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume